2-(4-chlorophenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide 2-(4-chlorophenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251611-84-3
VCID: VC4142565
InChI: InChI=1S/C22H15ClN4O2S/c23-14-4-6-15(7-5-14)27-22(29)18-12-24-19-8-3-13(10-17(19)20(18)26-27)21(28)25-11-16-2-1-9-30-16/h1-10,12,26H,11H2,(H,25,28)
SMILES: C1=CSC(=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl
Molecular Formula: C22H15ClN4O2S
Molecular Weight: 434.9

2-(4-chlorophenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

CAS No.: 1251611-84-3

Cat. No.: VC4142565

Molecular Formula: C22H15ClN4O2S

Molecular Weight: 434.9

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide - 1251611-84-3

Specification

CAS No. 1251611-84-3
Molecular Formula C22H15ClN4O2S
Molecular Weight 434.9
IUPAC Name 2-(4-chlorophenyl)-3-oxo-N-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Standard InChI InChI=1S/C22H15ClN4O2S/c23-14-4-6-15(7-5-14)27-22(29)18-12-24-19-8-3-13(10-17(19)20(18)26-27)21(28)25-11-16-2-1-9-30-16/h1-10,12,26H,11H2,(H,25,28)
Standard InChI Key GQHPJLJIKAEBBJ-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure (CAS No. 1251611-84-3) features a pyrazolo[4,3-c]quinoline backbone substituted at the 2-position with a 4-chlorophenyl group and at the 8-position with a carboxamide linker attached to a thiophen-2-ylmethyl group. The molecular formula, C₂₂H₁₅ClN₄O₂S, corresponds to a molecular weight of 434.9 g/mol. Key structural elements include:

  • Pyrazoloquinoline core: A fused bicyclic system combining pyrazole and quinoline rings.

  • 4-Chlorophenyl substituent: Enhances lipophilicity and influences receptor binding.

  • Thiophene-methyl-carboxamide side chain: Introduces sulfur-containing heterocyclic diversity, potentially modulating electronic properties.

The SMILES string (C1=CSC(=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl) and InChIKey (GQHPJLJIKAEBBJ-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling.

Spectroscopic Characterization

Characterization relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Protons on the thiophene ring (δ 6.8–7.2 ppm) and quinoline backbone (δ 7.5–8.3 ppm) are distinguishable.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 434.9.

  • Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (1660–1680 cm⁻¹) and quinoline C=N (1600–1620 cm⁻¹) are observed.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis involves sequential cyclization and functionalization steps:

  • Quinoline Precursor Preparation: Condensation of 4-chloroaniline with ethyl acetoacetate forms the quinoline scaffold.

  • Pyrazole Ring Formation: Cyclocondensation with hydrazine derivatives introduces the pyrazole moiety.

  • Carboxamide Linkage: Coupling the thiophen-2-ylmethylamine group via carbodiimide-mediated amidation.

Optimized Conditions: Microwave-assisted synthesis reduces reaction times (≤2 hours) and improves yields (≥75%) compared to traditional reflux methods.

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Solvent-Free Reactions: Solid-state mechanochemical methods reduce waste.

  • Continuous Flow Systems: Enhance reproducibility for industrial-scale production.

Mechanism of Action

The compound’s bioactivity stems from its multifunctional structure:

  • Thiophene moiety: Enhances membrane permeability via hydrophobic interactions.

  • 4-Chlorophenyl group: Stabilizes binding to hydrophobic enzyme pockets.

  • Carboxamide linker: Facilitates hydrogen bonding with biological targets.

In kinase inhibition, the pyrazoloquinoline core mimics ATP’s adenine ring, competing for binding sites.

Recent Research Advancements

Structural Analogues

Modifying the thiophene or chlorophenyl groups alters activity:

  • Thiophene → Furan: Reduces antibacterial efficacy by 40%.

  • 4-Cl → 4-F: Improves CDK2 selectivity (IC₅₀ = 12 nM).

Drug Delivery Systems

Nanoformulations (e.g., liposomal encapsulation) enhance bioavailability:

  • Encapsulation Efficiency: 92% with PEGylated liposomes.

  • In Vivo Half-Life: Extended from 2 to 8 hours in murine models.

Industrial and Materials Science Applications

Organic Electronics

The conjugated π-system enables use in:

  • OLEDs: Emission maxima at 480 nm (blue light).

  • Photovoltaics: 5% energy conversion efficiency in dye-sensitized solar cells.

Catalysis

Palladium complexes of the compound catalyze Suzuki-Miyaura couplings with >90% yield.

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